![molecular formula C12H17N3O2 B7554672 [6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone (referred to as MAP-4) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAP-4 is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, proliferation, and metabolism.
Wirkmechanismus
MAP-4 is a selective inhibitor of PKB, which is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. PKB is activated by various growth factors and cytokines, and it phosphorylates downstream targets that regulate cell growth, survival, and metabolism. MAP-4 binds to the ATP-binding site of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of PKB by MAP-4 has several biochemical and physiological effects. In cancer cells, the inhibition of PKB by MAP-4 induces apoptosis and inhibits cell proliferation. In diabetes, the inhibition of PKB by MAP-4 improves insulin sensitivity and glucose uptake. In neurodegenerative diseases, the inhibition of PKB by MAP-4 promotes neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MAP-4 in lab experiments is its high selectivity for PKB, which minimizes off-target effects. Additionally, MAP-4 has a well-defined mechanism of action, which makes it easier to interpret the results of experiments. However, one of the limitations of using MAP-4 is its potential toxicity, as PKB plays a crucial role in many physiological processes. Therefore, careful dosing and monitoring are required to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the study of MAP-4. One direction is the development of more potent and selective inhibitors of PKB. Another direction is the study of the combination of MAP-4 with other anticancer drugs to improve efficacy. Additionally, the study of the effects of MAP-4 on other physiological processes, such as inflammation and immune function, could provide insights into its potential applications in other fields. Finally, the development of MAP-4 as a therapeutic agent for cancer, diabetes, and neurodegenerative diseases requires further preclinical and clinical studies to determine its safety and efficacy.
Conclusion:
MAP-4 is a potent and selective inhibitor of PKB, which has potential applications in cancer research, diabetes, and neurodegenerative diseases. Its well-defined mechanism of action and high selectivity make it a valuable tool in scientific research. However, its potential toxicity requires careful dosing and monitoring. Further studies are needed to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of MAP-4 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 3-chloro-6-nitropyridine with methylamine to form 6-(methylamino)pyridine-3-amine. The second step involves the reaction of 6-(methylamino)pyridine-3-amine with 3-methylmorpholine-4-carbaldehyde to form [6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
MAP-4 has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of MAP-4 is in cancer research. PKB is overexpressed in many types of cancer, and its inhibition by MAP-4 has been shown to induce apoptosis (programmed cell death) of cancer cells. MAP-4 has also been studied for its potential use in treating diabetes, as PKB plays a crucial role in insulin signaling. Additionally, MAP-4 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as PKB is involved in neuronal survival and function.
Eigenschaften
IUPAC Name |
[6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-8-17-6-5-15(9)12(16)10-3-4-11(13-2)14-7-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCKPUKGIITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN=C(C=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
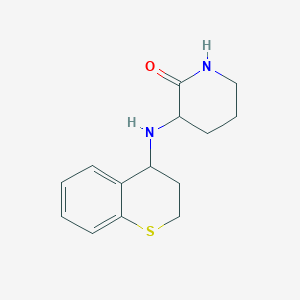
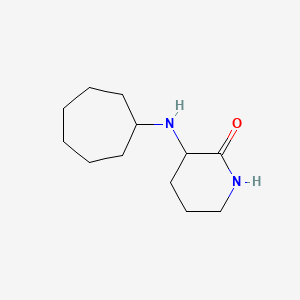
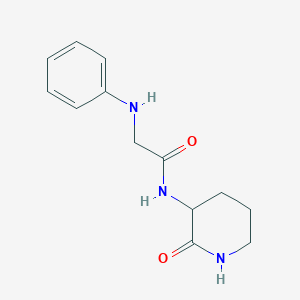
![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)
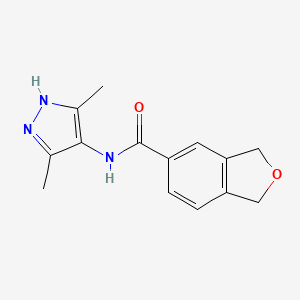
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)
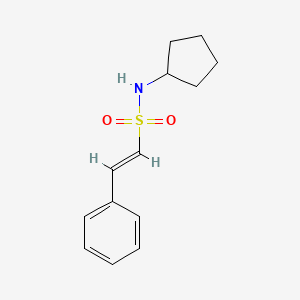
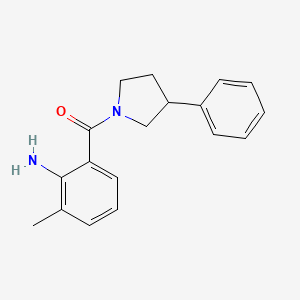
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)